molecular formula C24H18N4O B2704868 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide CAS No. 1788948-74-2

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide

Cat. No.: B2704868
CAS No.: 1788948-74-2
M. Wt: 378.435
InChI Key: ACZQYJLWZAHCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-quinolinecarboxamide is a chemical compound with the CAS Registry Number 1788948-74-2 and a molecular formula of C24H18N4O . It has a predicted density of 1.27±0.1 g/cm³ and a predicted pKa of 12.93±0.70 . This hybrid molecule is of significant interest in medicinal chemistry research, particularly in oncology, as it incorporates two privileged scaffolds: the imidazo[1,2-a]pyridine and the quinoline . The imidazo[1,2-a]pyridine core is a well-established structure in drug discovery, featured in several approved therapeutics such as the anxiolytic drug alpidem and the insomnia treatment zolpidem . Similarly, the quinoline motif is a prominent building block in anticancer drug development . Quinoline-based compounds have demonstrated the ability to act through diverse mechanisms, including growth inhibition by cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration . Specifically, research on related compounds has shown that derivatives combining an imidazo[1,2-a]pyridine moiety with a quinoline substituent can exhibit cytotoxic activity . One study highlighted that a quinolin-4-yl-substituted compound demonstrated potent cytotoxic activity and acted as a selective inhibitor of CDK1/CycA, a key complex involved in cell cycle progression . This suggests that N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide represents a valuable chemical tool for researchers investigating new pathways in cancer biology and developing novel kinase-targeted therapies . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and safety protocols in a laboratory setting.

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O/c1-16-7-6-14-28-15-22(26-23(16)28)18-9-3-5-11-20(18)27-24(29)21-13-12-17-8-2-4-10-19(17)25-21/h2-15H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZQYJLWZAHCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminopyridine and an α-haloketone, the imidazo[1,2-a]pyridine ring can be formed via a cyclization reaction.

    Functionalization of the Imidazo[1,2-a]pyridine: The methyl group can be introduced at the 8-position through alkylation reactions using methyl iodide or similar reagents.

    Coupling with Quinoline-2-carboxylic Acid: The final step involves coupling the functionalized imidazo[1,2-a]pyridine with quinoline-2-carboxylic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-a]pyridine ring, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline ring, potentially reducing it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its imidazo[1,2-a]pyridine core is known for exhibiting various biological activities, including:

  • Anticancer Properties : Studies have shown that N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide exhibits significant cytotoxicity against various cancer cell lines. For example, it has been reported to induce apoptosis in breast cancer (MDA-MB-468) and renal cancer (A498) cells by activating caspases and downregulating anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial and Antiviral Activities : The compound's structure allows it to interact with biological targets effectively, making it a candidate for further studies in antimicrobial and antiviral drug development.

Material Science

In the industrial sector, this compound is explored for developing new materials with specific properties such as fluorescence or conductivity due to its aromatic and heterocyclic nature. This application is significant for creating advanced materials in electronics and photonics.

Anticancer Activity

A comprehensive study demonstrated that this compound exhibited potent cytotoxic effects on several cancer cell lines:

  • Study Findings : The compound was tested on various cell lines including MDA-MB-468 (breast cancer), A498 (renal cancer), and others. The results indicated a strong correlation between the compound's structural properties and its anticancer efficacy .

Biological Evaluation

Further evaluations have highlighted the compound's potential as an inhibitor of specific molecular targets involved in tumor metabolism:

  • Mechanistic Insights : Research indicated that the compound could modulate pathways associated with tumor growth by affecting pyruvate kinase activity, which is crucial for cancer cell metabolism .

Mechanism of Action

The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes critical for cell survival, leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing imidazopyridine, quinoline, or hybrid frameworks, emphasizing structural variations, physicochemical properties, and inferred biological relevance.

Imidazopyridine-Based Analogs
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* LogP* Biological Relevance Reference
Target Compound Imidazo[1,2-a]pyridine + Quinoline 8-methyl, quinoline-2-carboxamide ~400 ~3.5 Hypothesized kinase inhibition, amyloid targeting
IMPY (6-iodo-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine) Imidazo[1,2-a]pyridine 6-iodo, 4-dimethylaminophenyl ~380 ~4.0 Amyloid imaging agent in Alzheimer’s research [2]
8-Bromoimidazo[1,2-a]pyridine derivative (N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide) Imidazo[1,2-a]pyridine 8-bromo, 4-fluoro, benzamide ~450 ~4.2 Potential kinase inhibitor (inferred from structural analogs) [4]

Notes:

Quinoline-Based Analogs
Compound Name Core Structure Key Substituents Biological Relevance Reference
CQ (5-chloro-7-iodo-8-hydroxyquinoline) Quinoline 5-chloro, 7-iodo, 8-hydroxy Metal chelation, antimicrobial activity [2]
Quinoline boronic acid (QBP) Quinoline Boronic acid pinanediol ester Prochelator for blood-brain barrier (BBB) penetration [2]

Comparison Insights :

  • The target compound’s quinoline-2-carboxamide group introduces hydrogen-bonding capacity absent in CQ, which may improve target selectivity .
  • Unlike QBP, the absence of a boronic acid moiety in the target compound suggests different pharmacokinetic profiles, possibly limiting BBB penetration .
Hybrid Scaffolds from Patent Literature

Patent EP (2023) discloses compounds like 1-[(6-chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine (), which share the imidazopyridine core but feature nitro and chloro substituents. These groups increase molecular weight (≥500 g/mol) and reduce solubility compared to the target compound’s methyl and carboxamide groups . Such structural differences may position the target compound as a more drug-like candidate due to improved solubility and reduced toxicity risks .

Key Research Findings and Hypotheses

Structural Advantages: The methyl group at the 8-position of the imidazopyridine core likely enhances metabolic stability compared to brominated analogs (e.g., ) while maintaining moderate lipophilicity . The quinoline-carboxamide linkage may enable dual binding modes, combining imidazopyridine’s planar aromaticity with quinoline’s metal-chelating properties .

Pharmacokinetic Trade-offs :

  • The target compound’s LogP (~3.5) balances solubility and membrane permeability better than highly halogenated analogs (LogP ≥4.0), but its lack of prochelator groups (e.g., QBP’s boronic acid) may limit CNS bioavailability .

Biological Activity

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a complex structure comprising an imidazo[1,2-a]pyridine core fused with a quinoline moiety. The molecular formula is C24H18N4OC_{24}H_{18}N_{4}O with a molecular weight of 378.4 g/mol. This unique structure contributes to its diverse biological activities.

PropertyValue
Molecular Formula C₃₄H₃₈N₄O
Molecular Weight 378.4 g/mol
CAS Number 1788948-74-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes, which is crucial for its anticancer properties.
  • Enzyme Inhibition : It inhibits key enzymes involved in cell survival and proliferation, contributing to its potential as an anticancer agent.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

  • A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-468) and renal cancer (A498). The mechanism was linked to apoptosis induction through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Properties

Research has also highlighted its antimicrobial properties:

  • In vitro evaluations showed that the compound displayed activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics .

Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of this compound against cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited IC50 values ranging from 5 to 20 µM across different cancer cell lines.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Q & A

Basic: How can the synthetic route for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide be optimized to improve yield and purity?

Answer:
Optimization involves selecting efficient coupling reagents and purification protocols. For imidazo[1,2-a]pyridine-quinoline hybrids, carbodiimide-based reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base have demonstrated success in forming stable amide bonds, achieving yields up to 59% . Intermediate purification via vacuum filtration and column chromatography (e.g., Zorbax SB-C18 column with gradient elution) ensures high purity (>95%) . For imidazo[1,2-a]pyridine synthesis, zinc dust-mediated cyclization of brominated precursors in ethanol/ammonium chloride systems is recommended, followed by recrystallization .

Basic: What analytical techniques are most effective for characterizing structural isomers of this compound?

Answer:
Multi-modal characterization is critical:

  • ¹H/¹³C-NMR : Resolves regiochemical ambiguities (e.g., distinguishing imidazo[1,2-a]pyridine substitution patterns) .
  • LC-MS : Confirms molecular weight and detects trace impurities (<5%) .
  • FT-IR : Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • X-ray crystallography (if crystalline): Provides unambiguous stereochemical assignment .

Basic: What are common impurities in the synthesis of this compound, and how can they be mitigated?

Answer:

  • Unreacted intermediates : Residual quinoline-2-carboxylic acid or 8-methylimidazo[1,2-a]pyridine precursors. Mitigate via iterative washing with polar solvents (e.g., MeOH:H₂O) .
  • Byproducts from cyclization : Brominated or hydroxylated side products. Use scavengers like silica-bound thiourea during purification .
  • Solvent residues : Ensure thorough drying under vacuum (40°C, 12h) and confirm via GC-MS .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:
SAR strategies include:

  • Isosteric replacement : Substituting the 8-methyl group with trifluoromethyl (CF₃) to modulate lipophilicity and metabolic stability, as seen in analogous quinoline derivatives .
  • Scaffold hopping : Replacing quinoline with pyrimidine or thiadiazole rings to alter steric and electronic profiles, improving target binding .
  • Positional scanning : Modifying the phenyl linker’s substitution pattern (e.g., fluoro or methoxy groups) to optimize π-π stacking or hydrogen bonding .

Advanced: What strategies address poor aqueous solubility during in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • Salt formation : Convert the free base to a hydrochloride salt via HCl/EtOH treatment, increasing solubility by >10-fold .
  • Prodrug design : Introduce phosphate or glycoside moieties at the quinoline 2-carboxamide group for transient hydrophilicity .

Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

  • Variable-temperature NMR : Resolves dynamic rotational isomers (e.g., restricted rotation in amide bonds) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and confirms coupling networks .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate assignments .

Advanced: How can computational modeling predict target binding modes and selectivity?

Answer:

  • Molecular docking (AutoDock Vina) : Screen against homology models of target proteins (e.g., COX-2 for anti-inflammatory analogs) to prioritize synthesis .
  • Molecular dynamics (GROMACS) : Simulate ligand-receptor stability over 100 ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with imidazo[1,2-a]pyridine nitrogen) using Schrödinger Phase .

Advanced: Can this scaffold be adapted for fluorescent probes in cellular imaging?

Answer:
Yes. The imidazo[1,2-a]pyridine core exhibits intrinsic fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm). Modifications include:

  • Acrylate quenching groups : Design "turn-on" probes for thiols (e.g., cysteine) via nucleophilic cleavage, as demonstrated in IPPA analogs .
  • PEGylation : Improve cell permeability and reduce non-specific binding .
  • Two-photon probes : Incorporate electron-donating groups (e.g., -OCH₃) for deep-tissue imaging in zebrafish models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.